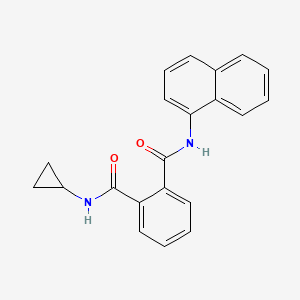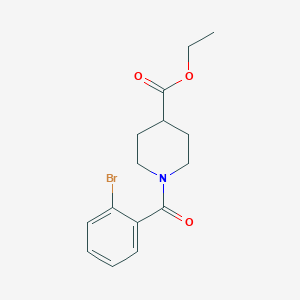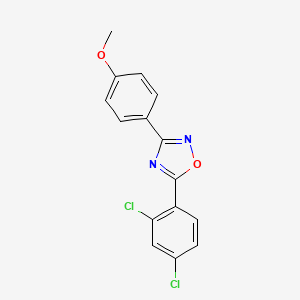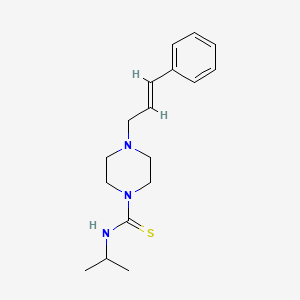
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related hydrazone compounds involves condensation reactions, where an aldehyde or ketone reacts with a hydrazide. For instance, compounds such as 3-bromo-N'-(2-methoxybenzylidene)benzohydrazide have been synthesized and characterized through elemental analysis, infrared spectroscopy (IR), and single-crystal X-ray diffractions (Zhu, 2011). Although not the exact compound , this synthesis approach is indicative of the methodologies likely employed in creating N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide.
Molecular Structure Analysis
The molecular structure of hydrazone compounds is typically confirmed through single-crystal X-ray diffraction. This method provides detailed insights into the crystallographic arrangement and geometry, including bond lengths and angles. Hydrazone compounds exhibit E configurations with respect to the C=N double bonds, indicative of their structural stability and geometric preferences (Zhu, 2011).
Chemical Reactions and Properties
Hydrazone compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions, based on their functional groups. Their reactivity is significantly influenced by the substituents on the aromatic rings and the hydrazone moiety. Studies on similar compounds have elucidated their potential as sensors for metal ion detection, showcasing the versatility of hydrazone compounds in chemical sensing applications (Hussain et al., 2020).
科学的研究の応用
Photodynamic Therapy Applications
Research by Pişkin, Canpolat, and Öztürk (2020) on the synthesis and characterization of new zinc phthalocyanine compounds, which include derivatives similar to N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide, highlights their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Bioactive Schiff Base Compounds
A study conducted by Sirajuddin et al. (2013) on Schiff base compounds, including derivatives related to N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide, found these compounds to exhibit remarkable biological activities. Their interactions with Salmon sperm DNA suggest potential applications in biotechnology and pharmacology due to their binding propensity towards DNA via intercalation mode. These compounds also showed significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Sensor Technology for Metal Ion Detection
Research by Hussain et al. (2018) developed a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide (MBBSH) derivatives for the selective detection of gallium (Ga3+) ions. This work demonstrates the compound's utility in fabricating sensitive and selective sensor probes for environmental and biological sample analysis, indicating its versatility in sensor technology applications (Hussain, Asiri, Arshad, & Rahman, 2018).
Anticancer and Antimicrobial Activities
Further studies on similar Schiff base compounds have shown significant cytotoxic and antimicrobial activities, suggesting their potential in developing new therapeutic agents for cancer and infectious diseases. These compounds' ability to inhibit alkaline phosphatase enzyme and their effective antioxidant properties compared to ascorbic acid underline their prospective application in medical research and drug development (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
特性
IUPAC Name |
N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-3-23-16-14(17)9-12(10-15(16)22-2)11-18-19-24(20,21)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZOGLCVHTHGJ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]benzenesulfonohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)
![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)
![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)


